

# Technical Guide: Properties and Applications of Branched Azido-PEG-Boc Linkers

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## Compound of Interest

Compound Name: *N*-(Azido-PEG4)-*N*-Boc-PEG4-Boc

Cat. No.: B609456

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This technical guide provides an in-depth overview of branched polyethylene glycol (PEG) linkers, focusing on a representative molecule, *N*-(Azido-PEG4)-*N*-bis(BocNH-PEG4). These trifunctional linkers are instrumental in the fields of bioconjugation, drug delivery, and proteomics, offering a versatile platform for the assembly of complex biomolecular architectures. This document will cover the physicochemical properties of a representative branched PEG linker and illustrate its potential applications in experimental workflows.

## Physicochemical Properties

The precise molecular weight and formula are critical for quantitative experiments such as stoichiometry calculations in conjugation reactions and mass spectrometry analysis. Below is a summary of the properties for a commercially available analog, *N*-(Azido-PEG4)-*N*-bis(BocNH-PEG4).

Property	Value	Reference
Molecular Weight	901.11 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C40H80N6O16	<a href="#">[1]</a> <a href="#">[2]</a>
Purity	>96%	<a href="#">[1]</a>

## Representative Experimental Protocol: Bioconjugation via Click Chemistry and Amide

## Ligation

The following is a generalized protocol for the sequential conjugation of a targeting ligand and a therapeutic agent to the N-(Azido-PEG4)-N-bis(BocNH-PEG4) linker. This process involves the deprotection of the Boc groups followed by amide bond formation, and a subsequent copper-catalyzed or strain-promoted azide-alkyne cycloaddition (Click Chemistry).

### Materials:

- N-(Azido-PEG4)-N-bis(BocNH-PEG4)
- Targeting Ligand with a terminal alkyne group
- Therapeutic Agent with a carboxylic acid or activated ester (e.g., NHS ester)
- Deprotection Reagent: Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
- Amide Coupling Reagents: HATU, DIPEA in DMF
- Click Chemistry Catalyst (if applicable): Copper(II) sulfate, sodium ascorbate in a mixture of water and a miscible organic solvent (e.g., t-butanol).
- Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), appropriate buffer for purification.
- Purification System: HPLC or FPLC system with a suitable column (e.g., reverse-phase or size-exclusion).

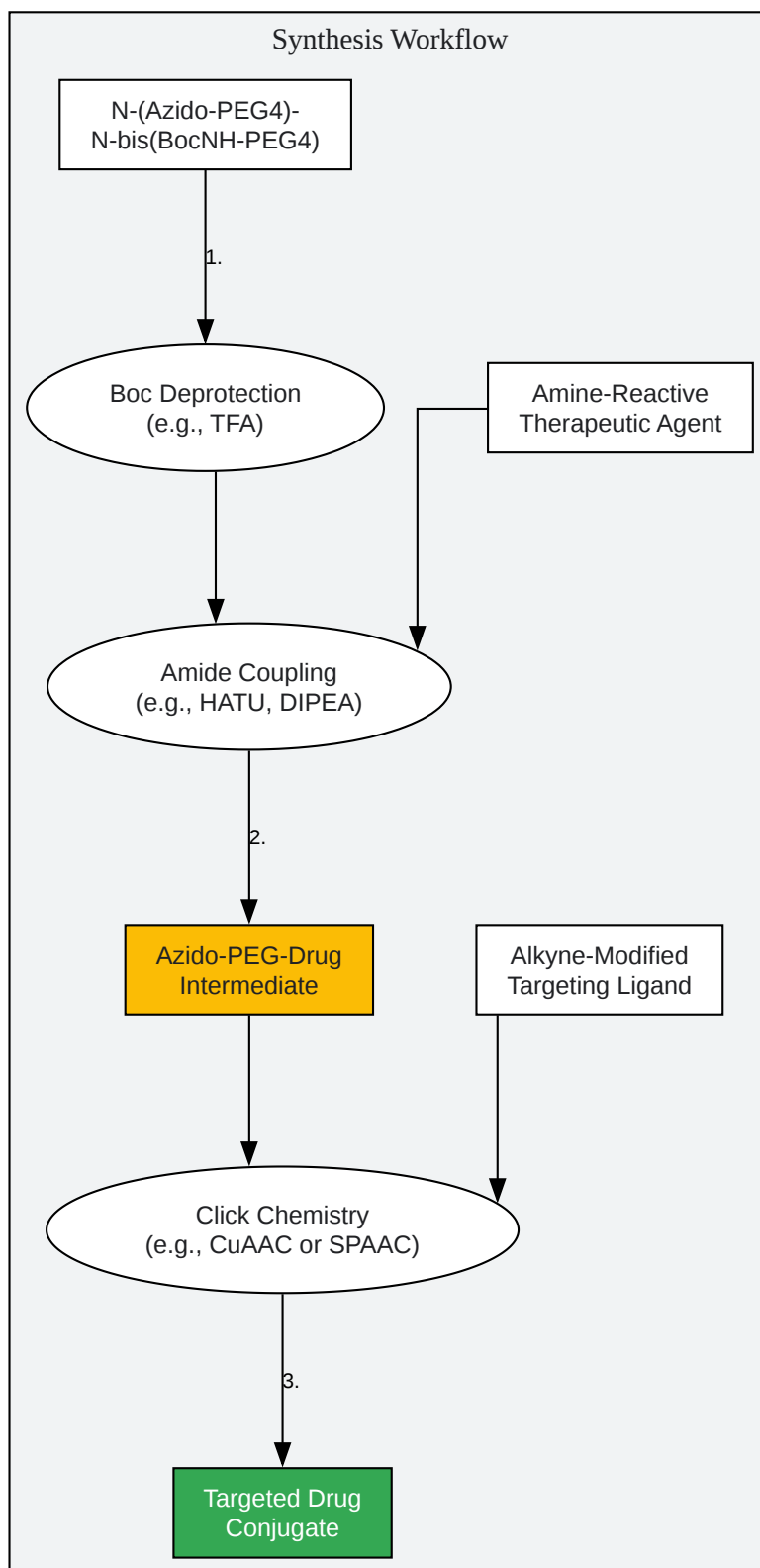
### Procedure:

- Boc Deprotection:
  - Dissolve N-(Azido-PEG4)-N-bis(BocNH-PEG4) in a solution of 20-50% TFA in DCM.
  - Stir the reaction at room temperature for 1-2 hours.
  - Monitor the reaction by TLC or LC-MS to confirm the removal of the Boc protecting groups.

- Remove the solvent and excess TFA under reduced pressure. The resulting amine is typically stored as a salt.
- Amide Coupling:
  - Dissolve the deprotected linker and the therapeutic agent (with a carboxylic acid) in anhydrous DMF.
  - Add HATU (1.2 equivalents) and DIPEA (2-3 equivalents).
  - Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-12 hours.
  - Monitor the reaction progress by LC-MS.
  - Upon completion, the product can be precipitated or directly purified by HPLC.
- Click Chemistry:
  - Dissolve the purified product from the previous step and the alkyne-modified targeting ligand in a suitable solvent system (e.g., a mixture of water and t-butanol).
  - Add sodium ascorbate followed by copper(II) sulfate.
  - Stir the reaction at room temperature for 12-24 hours.
  - Monitor the reaction by LC-MS.
  - Purify the final conjugate using an appropriate chromatographic method (e.g., size-exclusion or reverse-phase HPLC).
- Characterization:
  - Confirm the identity and purity of the final conjugate using LC-MS and NMR spectroscopy.

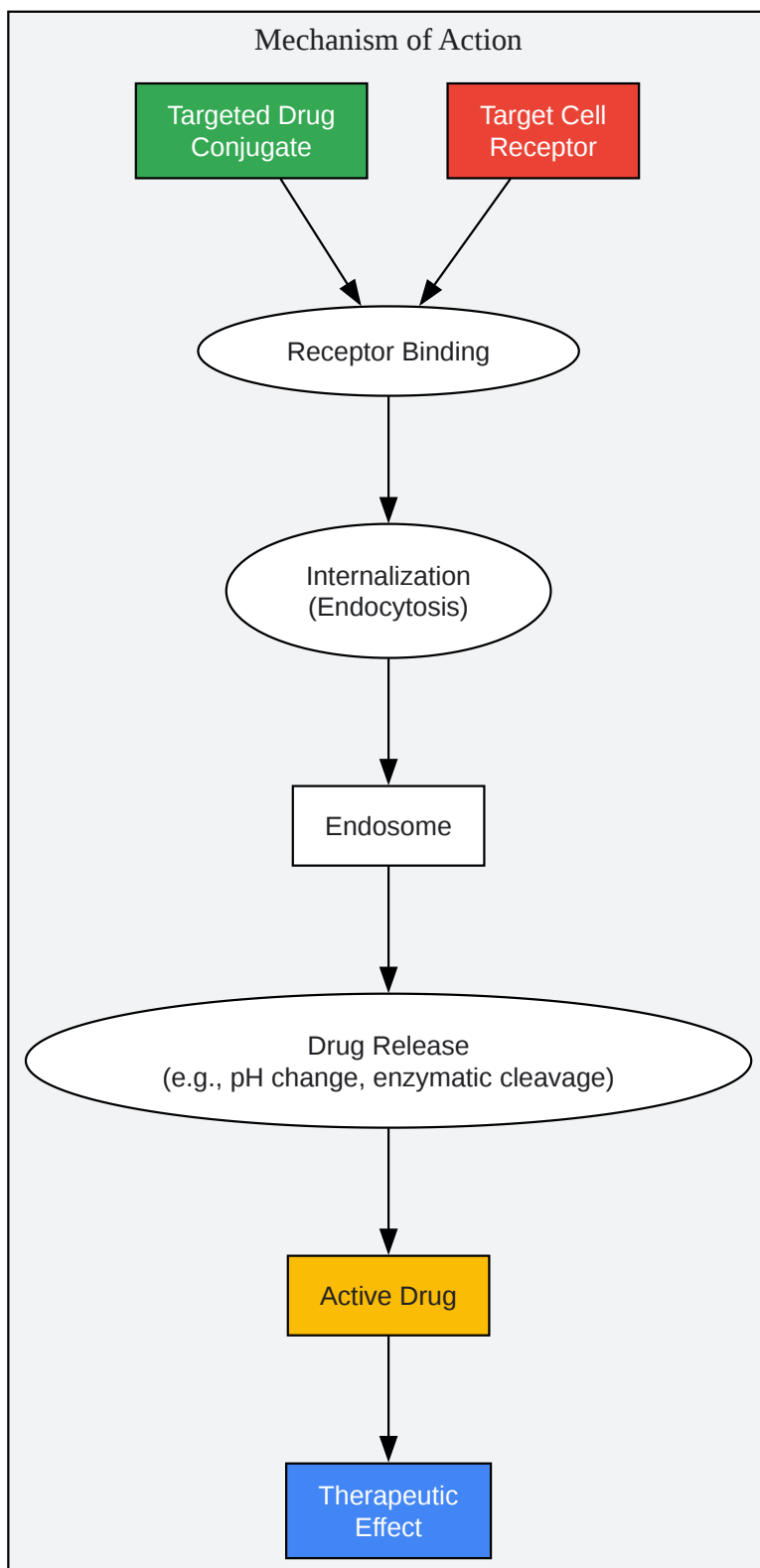
## Conceptual Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the conceptual workflow for utilizing a trifunctional PEG linker in the synthesis of a targeted drug conjugate and a simplified representation of its mode of action.



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Caption: Synthesis of a targeted drug conjugate.



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Caption: Targeted drug delivery mechanism.

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## References

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- 2. N-(Azido-PEG4)-N-bis(BocNH-PEG4)\_新研博美 [xinyanbm.com]
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